4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
Overview
Description
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12ClN3O3 and its molecular weight is 269.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties are known for their broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that imidazole and pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The exact interaction would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Imidazole and pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
For example, if the compound inhibits an enzyme involved in a disease pathway, the result could be a decrease in disease symptoms .
Biological Activity
The compound 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a derivative of isoxazole and pyrazole, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 268.70 g/mol. The structure consists of a pyrazole ring substituted with a chloro group and a methylisoxazole moiety linked through a methylene bridge.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the efficacy of similar compounds in inhibiting BRAF(V600E) and EGFR pathways, which are critical in various cancers. The compound may share these properties due to its structural similarities to other active pyrazole derivatives .
Case Study:
In vitro studies demonstrated that derivatives with similar structures showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for synergistic effects in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Research Findings:
A review on pyrazole derivatives indicated their ability to modulate inflammatory pathways, making them promising candidates for developing anti-inflammatory drugs . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.
Antibacterial Activity
Several studies have reported the antibacterial properties of pyrazole derivatives. The compound under review may exhibit similar activity against various bacterial strains due to its structural features that enhance interaction with bacterial enzymes or receptors.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-5-9(12)6(2)15(13-5)4-8-7(3)18-14-10(8)11(16)17/h4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGRYPTHUDBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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